molecular formula C4H11O2PS2 B7768826 O,O-Diethyl dithiophosphate CAS No. 52857-42-8

O,O-Diethyl dithiophosphate

Cat. No. B7768826
Key on ui cas rn: 52857-42-8
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Patent
US04020129

Procedure details

203 g of ammonium-O,O-diethyldithiophosphate was added within 5 minutes with agitation to 485 g of 75% phosphoric acid. The reaction temperature dropped from initially 24° C down to 17° C after a post-reaction period of 10 minutes. The liquid reaction mixture was delivered to a separating vessel. It was allowed to remain therein for 10 minutes and 182.9 g of dithiophosphoric acid-O,O-diethylester was obtained as the upper phase. The yield was 98.2% of the theoretical, based on the ammonium-O,O-diethyldithiophosphate used. The product so made had a purity of 99.9% (AgNO3 and NaOH-values) (nD25 = 1.5108).
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+].[CH3:2][CH2:3][O:4][P:5]([SH:10])([O:7][CH2:8][CH3:9])=[S:6].P(=O)(O)(O)O>>[CH2:3]([O:4][P:5](=[S:6])([SH:10])[O:7][CH2:8][CH3:9])[CH3:2] |f:0.1|

Inputs

Step One
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Smiles
[NH4+].CCOP(=S)(OCC)S
Name
Quantity
485 g
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction temperature dropped from initially 24° C down to 17° C
CUSTOM
Type
CUSTOM
Details
after a post-reaction period of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
was delivered to a separating vessel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OP(OCC)(S)=S
Measurements
Type Value Analysis
AMOUNT: MASS 182.9 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04020129

Procedure details

203 g of ammonium-O,O-diethyldithiophosphate was added within 5 minutes with agitation to 485 g of 75% phosphoric acid. The reaction temperature dropped from initially 24° C down to 17° C after a post-reaction period of 10 minutes. The liquid reaction mixture was delivered to a separating vessel. It was allowed to remain therein for 10 minutes and 182.9 g of dithiophosphoric acid-O,O-diethylester was obtained as the upper phase. The yield was 98.2% of the theoretical, based on the ammonium-O,O-diethyldithiophosphate used. The product so made had a purity of 99.9% (AgNO3 and NaOH-values) (nD25 = 1.5108).
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH4+].[CH3:2][CH2:3][O:4][P:5]([SH:10])([O:7][CH2:8][CH3:9])=[S:6].P(=O)(O)(O)O>>[CH2:3]([O:4][P:5](=[S:6])([SH:10])[O:7][CH2:8][CH3:9])[CH3:2] |f:0.1|

Inputs

Step One
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Smiles
[NH4+].CCOP(=S)(OCC)S
Name
Quantity
485 g
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction temperature dropped from initially 24° C down to 17° C
CUSTOM
Type
CUSTOM
Details
after a post-reaction period of 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The liquid reaction mixture
CUSTOM
Type
CUSTOM
Details
was delivered to a separating vessel

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)OP(OCC)(S)=S
Measurements
Type Value Analysis
AMOUNT: MASS 182.9 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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